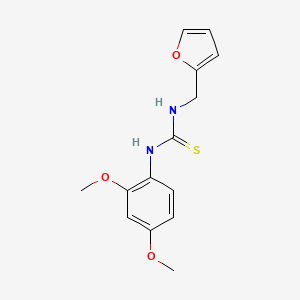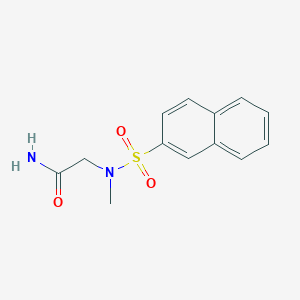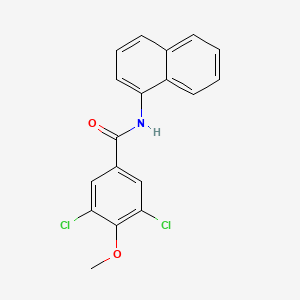![molecular formula C21H16N2OS B5776231 1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a chemical compound used in scientific research for its various biological and physiological effects. It belongs to the class of thiazole compounds and is commonly referred to as NATP. The compound has been extensively studied for its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of NATP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NATP has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
NATP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals, which are involved in oxidative stress. NATP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NATP in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using NATP is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on NATP. One area of research is the development of more potent and selective analogs of NATP for use in drug discovery and development. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer activities of NATP. Additionally, the potential use of NATP in combination with other drugs for the treatment of inflammatory and cancerous diseases should be explored.
Méthodes De Synthèse
The synthesis of NATP involves a series of chemical reactions starting with the condensation of 2-naphthylamine and thiourea. The resulting product is then reacted with 4-bromoacetophenone to form NATP. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
NATP has been extensively studied for its potential applications in drug discovery and development. It has been shown to have various biological and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. NATP has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
1-[3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14(24)16-7-4-8-19(12-16)22-21-23-20(13-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZWVWNPCKBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


